6,8-Dibromoquinoline
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Overview
Description
6,8-Dibromoquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and are key components in many natural products and pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromoquinoline typically involves the bromination of quinoline or its derivatives. One common method is the direct halogenation of quinoline using bromine in the presence of a catalyst. For instance, the bromination of 1,2,3,4-tetrahydroquinoline can yield 6,8-dibromo-1,2,3,4-tetrahydroquinoline . Another approach involves the use of n-butyllithium followed by trapping with an electrophile .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient and selective bromination techniques is crucial to minimize by-products and optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) and copper(I) iodide (CuI) are commonly used reagents.
Electrophilic Substitution: Electrophiles such as trimethylsilyl chloride (Si(Me)3Cl) and dimethyl disulfide (S2(Me)2) can be used.
Major Products:
Methoxy Derivatives: Substitution of bromine atoms with methoxy groups.
Cyano Derivatives: Conversion to mono and dicyano derivatives through reactions with electrophiles.
Scientific Research Applications
6,8-Dibromoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-dibromoquinoline involves its interaction with cellular targets and pathways:
Antiproliferative Activity: The compound induces apoptosis in cancer cells, leading to cell death.
Enzyme Inhibition: Some derivatives inhibit enzymes such as Topoisomerase I, which is crucial for DNA replication and cell division.
Comparison with Similar Compounds
6-Bromoquinoline: A mono-brominated derivative with similar reactivity but different substitution patterns.
3,6,8-Tribromoquinoline: A tri-brominated derivative with enhanced reactivity due to the presence of three bromine atoms.
6,8-Dimethoxyquinoline: A derivative where bromine atoms are replaced with methoxy groups, exhibiting different chemical properties.
Uniqueness: 6,8-Dibromoquinoline is unique due to its specific bromination pattern, which imparts distinct reactivity and biological activities. Its ability to undergo various substitution reactions and its significant anticancer properties make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H5Br2N |
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Molecular Weight |
286.95 g/mol |
IUPAC Name |
6,8-dibromoquinoline |
InChI |
InChI=1S/C9H5Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H |
InChI Key |
ZOGJTWOWOXFJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)Br |
Origin of Product |
United States |
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